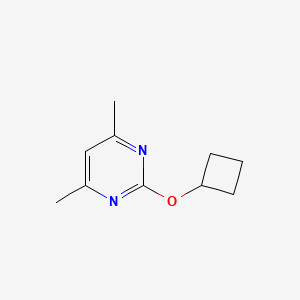

2-Cyclobutoxy-4,6-dimethylpyrimidine

Description

Overview of Pyrimidine (B1678525) Chemistry and its Significance in Organic Synthesis

The pyrimidine nucleus is a fundamental building block in numerous biologically important molecules. orientjchem.org Perhaps the most notable examples are the nucleobases cytosine, thymine, and uracil, which are integral components of nucleic acids, DNA and RNA. nih.govmicrobenotes.com Beyond its role in genetics, the pyrimidine scaffold is found in various vitamins, such as thiamine (B1217682) (vitamin B1), and in a plethora of synthetic compounds with significant pharmacological activities. tandfonline.comresearchgate.net These activities include antimicrobial, anticancer, anti-inflammatory, and antiviral properties. nih.govignited.in

In the realm of organic synthesis, pyrimidines serve as versatile intermediates. The presence of the nitrogen atoms in the ring influences its electronic properties, making it susceptible to both electrophilic and nucleophilic attack, albeit with specific regioselectivity. The synthesis of the pyrimidine ring itself can be accomplished through various condensation reactions, a classic example being the Biginelli reaction. researchgate.net The functionalization of the pyrimidine core at its various positions allows for the creation of a vast library of derivatives with diverse chemical and biological properties.

The Role of Alkoxy and Cyclobutoxy Moieties in Molecular Design and Chemical Reactivity

Alkoxy groups (an alkyl group single-bonded to an oxygen atom) are crucial functional groups in molecular design. When attached to a heterocyclic ring, they can significantly modulate the molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability. The oxygen atom of the alkoxy group can also participate in hydrogen bonding, which is vital for molecular recognition and binding to biological targets. From a reactivity standpoint, alkoxy groups are generally electron-donating, which can influence the reactivity of the heterocyclic ring to which they are attached. acs.org

The cyclobutoxy group, a specific type of alkoxy group containing a four-membered cyclobutane (B1203170) ring, offers unique structural and conformational properties. The puckered nature of the cyclobutane ring provides a three-dimensional character that can be advantageous in drug design for exploring and binding to hydrophobic pockets in proteins. nih.gov The introduction of a cyclobutoxy moiety can also enhance metabolic stability by sterically shielding adjacent parts of the molecule from enzymatic degradation.

Structural Context of 2-Cyclobutoxy-4,6-dimethylpyrimidine within the Class of Pyrimidine Ethers

This compound belongs to the class of compounds known as pyrimidine ethers. In this specific molecule, the pyrimidine ring is substituted at the 2-position with a cyclobutoxy group and at the 4- and 6-positions with methyl groups. The general structure of 2-alkoxypyrimidines is of significant interest in medicinal chemistry.

The synthesis of 2-alkoxypyrimidines can be achieved through several synthetic routes. A common method involves the nucleophilic substitution of a suitable leaving group, such as a halogen or a sulfonyl group, at the 2-position of the pyrimidine ring with an alkoxide. For instance, 2-chloropyrimidines can react with sodium cyclobutoxide to yield the corresponding 2-cyclobutoxypyrimidine.

The chemical reactivity of 2-alkoxypyrimidines is characterized by the ether linkage at the 2-position. This position is susceptible to nucleophilic attack, which can lead to the displacement of the alkoxy group. The ease of this displacement depends on the nature of the nucleophile and the reaction conditions. The methyl groups at the 4- and 6-positions can also influence the reactivity of the ring through their electronic and steric effects.

Table 1: General Properties of Pyrimidine and Related Moieties

| Moiety | Chemical Formula | Molar Mass ( g/mol ) | Key Characteristics |

| Pyrimidine | C₄H₄N₂ | 80.09 | Aromatic, heterocyclic, basic |

| Cyclobutane | C₄H₈ | 56.11 | Alicyclic, puckered conformation |

| Methyl Group | CH₃ | 15.03 | Alkyl group, electron-donating |

Table 2: Comparison of Related 4,6-Dimethylpyrimidine (B31164) Derivatives

| Compound | Chemical Formula | Molar Mass ( g/mol ) | Notable Feature |

| 2-Amino-4,6-dimethylpyrimidine | C₆H₉N₃ | 123.16 | Presence of an amino group |

| 2-Hydroxy-4,6-dimethylpyrimidine | C₆H₈N₂O | 124.14 | Can exist in keto-enol tautomers |

| 2-Mercapto-4,6-dimethylpyrimidine | C₆H₈N₂S | 140.21 | Contains a reactive thiol group |

Structure

3D Structure

Properties

IUPAC Name |

2-cyclobutyloxy-4,6-dimethylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c1-7-6-8(2)12-10(11-7)13-9-4-3-5-9/h6,9H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUCSAZUYAIRMLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)OC2CCC2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Cyclobutoxy 4,6 Dimethylpyrimidine

Strategies for the Preparation of 4,6-Dimethylpyrimidine (B31164) Precursors

The formation of the core pyrimidine (B1678525) ring is the initial critical phase. Depending on the desired substituent at the 2-position, which will later be replaced by the cyclobutoxy moiety, different starting materials and synthetic routes are employed. Key precursors include 2-hydroxy, 2-halo, and 2-amino derivatives of 4,6-dimethylpyrimidine.

2-Hydroxy-4,6-dimethylpyrimidine (which exists in tautomeric equilibrium with 4,6-dimethylpyrimidin-2(1H)-one) is a common precursor synthesized via the condensation of a β-diketone with urea (B33335) or its derivatives. The most prevalent β-diketone for this purpose is acetylacetone (B45752) (2,4-pentanedione).

The reaction involves the acid-catalyzed cyclocondensation of urea and acetylacetone. google.comgoogle.com Various acids, including hydrogen chloride and sulfuric acid, can be used as catalysts. google.comgoogle.com The reaction is typically carried out in a lower alcohol solvent such as methanol (B129727) or ethanol. google.comgoogle.com The process first yields the salt of the pyrimidine (e.g., hydrochloride or sulfate), which is then neutralized with an alkali metal hydroxide (B78521) to afford the final 2-hydroxy-4,6-dimethylpyrimidine product. google.comgoogle.com A patent describes a method where urea and acetylacetone are reacted in methanol containing hydrogen chloride, refluxed for several hours, to produce the hydrochloride salt in high yield (90.2%). google.com Subsequent neutralization with sodium hydroxide yields the desired product. google.com Another patented method utilizes sulfuric acid as the catalyst in ethanol, with the reaction proceeding at a moderate temperature of 40-50°C. google.com

Microwave-assisted synthesis in dry media has also been reported as a rapid and efficient method, utilizing environmentally friendly catalysts to achieve an 85% yield. researchgate.net

Table 1: Synthesis of 2-Hydroxy-4,6-dimethylpyrimidine

| Reactants | Catalyst | Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Urea, Acetylacetone | Hydrogen Chloride | Methanol | Reflux, 3 hr | 2-Hydroxy-4,6-dimethylpyrimidine hydrochloride | 90.2% | google.com |

| Urea, Acetylacetone | Sulfuric Acid | Ethanol | 40-50°C, 1-3 hr | 2-Hydroxy-4,6-dimethylpyrimidine sulfate (B86663) | Not specified | google.com |

To facilitate nucleophilic substitution, the hydroxyl group at the 2-position is often converted to a better leaving group, typically a halogen. 2-Chloro-4,6-dimethylpyrimidine (B132427) is a versatile intermediate for introducing various functionalities, including the cyclobutoxy group.

The conversion is a standard procedure in heterocyclic chemistry, commonly achieved by treating 2-hydroxy-4,6-dimethylpyrimidine with a strong chlorinating agent. Phosphorus oxychloride (POCl₃) is the most frequently used reagent for this transformation. The reaction is typically performed by heating the pyrimidine derivative in excess phosphorus oxychloride. After the reaction is complete, the excess POCl₃ is removed, usually by distillation under reduced pressure, and the residue is carefully quenched with ice water to precipitate the chlorinated product.

2-Amino-4,6-dimethylpyrimidine serves as another important precursor. It is synthesized by the condensation of acetylacetone with a guanidine (B92328) salt, such as guanidine hydrochloride or guanidine nitrate. chemicalbook.comgoogle.com The reaction is typically conducted in an aqueous alkaline medium, using bases like sodium carbonate or sodium hydroxide. chemicalbook.comgoogle.com

A patented process describes heating a slurry of guanidine nitrate, sodium carbonate, and acetylacetone in water at 95-100°C for two hours. google.com This method offers a significant advantage over older processes that required anhydrous solvents, by simplifying the procedure and reducing the reaction time. google.com Another approach involves the use of sonication to promote the reaction between guanidine hydrochloride and acetylacetone in water at 60°C, affording a 75% yield in just 30 minutes. chemicalbook.com

Table 2: Synthesis of 2-Amino-4,6-dimethylpyrimidine

| Guanidine Salt | Base | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Guanidine nitrate | Sodium carbonate | Water | 95-100°C, 2 hr | High (unspecified) | google.com |

| Guanidine hydrochloride | Sodium carbonate | Water | 60°C, 0.5 hr, Sonication | 75% | chemicalbook.com |

Etherification Reactions: Introduction of the Cyclobutoxy Moiety

The final step in the synthesis is the formation of the ether linkage between the pyrimidine core and the cyclobutyl group. This can be accomplished through several standard etherification strategies.

This method, a variation of the Williamson ether synthesis, involves the reaction of the sodium or potassium salt of 2-hydroxy-4,6-dimethylpyrimidine (the pyrimidin-2-one tautomer) with a cyclobutyl halide, such as cyclobutyl bromide. The reaction is typically carried out in a polar aprotic solvent like DMF or DMSO. The pyrimidin-2-one is first deprotonated with a strong base (e.g., sodium hydride) to form the more nucleophilic alkoxide, which then displaces the halide from the cyclobutyl electrophile.

Alternatively, activated forms of cyclobutanol (B46151) can be used. For instance, O-cyclobutyl trichloroacetimidate, formed from cyclobutanol and trichloroacetonitrile, can act as an excellent alkylating agent for hydroxyl groups under acidic catalysis. researchgate.net

A more common and highly efficient route is the nucleophilic aromatic substitution (SNAr) reaction. In this approach, the electron-deficient pyrimidine ring, activated by the two nitrogen atoms, facilitates the displacement of a halide (typically chloride) at the 2-position by an oxygen nucleophile.

The reaction involves heating 2-chloro-4,6-dimethylpyrimidine with cyclobutanol in the presence of a suitable base. The base, such as sodium hydride or potassium carbonate, deprotonates the cyclobutanol to form the cyclobutoxide anion, a potent nucleophile. This nucleophile then attacks the C2 position of the pyrimidine ring, displacing the chloride ion to form the final product, 2-cyclobutoxy-4,6-dimethylpyrimidine. The choice of solvent, base, and temperature is crucial for optimizing the reaction yield and minimizing side reactions.

Catalytic Approaches for the Formation of the Cyclobutoxy Ether Bond

The formation of the ether bond in this compound is primarily achieved through nucleophilic aromatic substitution, where a cyclobutoxide anion displaces a leaving group on the pyrimidine ring. The two most relevant methods for this transformation are the Williamson ether synthesis and the Ullmann condensation.

Williamson Ether Synthesis: This classical method remains one of the most straightforward and widely used approaches for preparing ethers. wikipedia.orgmasterorganicchemistry.com The reaction involves treating a 2-halopyrimidine, such as 2-chloro-4,6-dimethylpyrimidine, with a cyclobutoxide salt. The cyclobutoxide nucleophile is typically generated in situ by reacting cyclobutanol with a strong base like sodium hydride (NaH) or potassium hydride (KH). masterorganicchemistry.comyoutube.com The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the alkoxide attacks the electron-deficient carbon at the 2-position of the pyrimidine ring, displacing the halide leaving group. wikipedia.orgmasterorganicchemistry.com While often base-mediated rather than strictly catalytic, the process relies on the efficient generation of the potent cyclobutoxide nucleophile.

Ullmann Condensation: The Ullmann condensation is a copper-catalyzed cross-coupling reaction that is particularly effective for forming aryl ethers. wikipedia.orgnih.gov This approach involves the reaction of an aryl halide (2-halo-4,6-dimethylpyrimidine) with an alcohol (cyclobutanol) in the presence of a copper catalyst and a base. wikipedia.org Traditional Ullmann reactions required harsh conditions, including high temperatures (often exceeding 200°C) and stoichiometric amounts of copper. wikipedia.orgnih.gov However, modern advancements have led to the development of catalytic systems using copper(I) salts, such as copper(I) iodide (CuI), often in combination with ligands like phenanthroline or diamines. These ligands stabilize the copper intermediate and facilitate the catalytic cycle, allowing the reaction to proceed under milder conditions with improved yields. nih.govmdpi.com The mechanism involves the formation of a copper(I) cyclobutoxide species, which then reacts with the 2-halopyrimidine. wikipedia.org

Reaction Conditions and Optimization for Yield and Selectivity

Optimizing reaction conditions is critical for maximizing the yield and selectivity of this compound synthesis. Key parameters include the choice of solvent, base, temperature, and reaction time.

For the Williamson ether synthesis , polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or tetrahydrofuran (B95107) (THF) are preferred. masterorganicchemistry.com These solvents effectively solvate the cation of the alkoxide salt, leaving a highly reactive "naked" anion to act as the nucleophile. The choice of base is also crucial; sodium hydride is commonly used as it irreversibly deprotonates the alcohol, forming hydrogen gas that bubbles out of the reaction mixture, thereby driving the reaction to completion. youtube.comyoutube.com Temperatures for this reaction can range from room temperature to reflux, depending on the reactivity of the specific 2-halopyrimidine used. Optimization involves balancing reaction rate with potential side reactions; higher temperatures can increase the rate but may also lead to decomposition or undesired byproducts.

In the case of the Ullmann condensation , optimization focuses on the catalytic system and reaction temperature. High-boiling polar solvents like N-methylpyrrolidone (NMP) or DMF are typically employed. wikipedia.org The choice of base is often a weaker one, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), which is sufficient to facilitate the reaction in the presence of the copper catalyst. The development of ligated copper systems has been a significant step in optimizing this reaction, allowing for lower catalyst loading and milder temperatures (e.g., 80-120°C), which improves the functional group tolerance and selectivity of the process. nih.gov

Below is an interactive data table summarizing typical reaction conditions for the synthesis.

| Parameter | Williamson Ether Synthesis | Ullmann Condensation |

| Precursors | 2-halo-4,6-dimethylpyrimidine, Cyclobutanol | 2-halo-4,6-dimethylpyrimidine, Cyclobutanol |

| Catalyst/Reagent | Strong Base (e.g., NaH, KH) | Copper Catalyst (e.g., CuI, Cu₂O) + Ligand |

| Base | NaH, KH | K₂CO₃, Cs₂CO₃ |

| Solvent | DMF, DMSO, THF | DMF, NMP, Nitrobenzene |

| Temperature | 25°C to 100°C | 80°C to 210°C (milder with modern catalysts) |

| Key Advantage | Simple, often high-yielding for suitable substrates | Broad scope for aryl halides, improved by modern catalysts |

Purification and Isolation Techniques for this compound

Following the synthesis, a systematic purification and isolation procedure is necessary to obtain this compound in high purity. The initial step is typically a reaction work-up, which involves quenching the reaction mixture, often with water or a mild acid, to neutralize any remaining base or reactive species.

The crude product is then extracted from the aqueous phase into an organic solvent such as ethyl acetate (B1210297) or dichloromethane. The organic layer is subsequently washed with water and brine to remove inorganic salts and residual polar solvents like DMF. After drying the organic phase over an anhydrous agent like sodium sulfate or magnesium sulfate, the solvent is removed under reduced pressure to yield the crude product.

Final purification is commonly achieved through one of two primary methods:

Recrystallization: This technique is employed if the crude product is a solid and a suitable solvent system can be identified. The crude material is dissolved in a minimum amount of a hot solvent in which it is highly soluble, and then allowed to cool slowly. The pure compound crystallizes out, leaving impurities behind in the mother liquor. orgsyn.org Solvents such as ethanol, isopropanol, or mixtures like ethyl acetate/hexanes are often effective for pyrimidine derivatives. nih.gov

Column Chromatography: For oils or solids that are difficult to recrystallize, silica (B1680970) gel column chromatography is the preferred method. nih.gov The crude product is loaded onto a silica gel column and eluted with a solvent system of appropriate polarity, such as a gradient of ethyl acetate in hexanes. Fractions are collected and analyzed (e.g., by thin-layer chromatography), and those containing the pure product are combined and concentrated to afford the final, purified this compound.

The purity of the final product is typically confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and elemental analysis.

Chemical Reactivity and Transformation Pathways of 2 Cyclobutoxy 4,6 Dimethylpyrimidine

Reactivity of the Pyrimidine (B1678525) Heterocyclic Ring System

The pyrimidine ring is classified as a π-deficient heterocycle, a characteristic that fundamentally governs its reactivity. The presence of two electronegative nitrogen atoms significantly lowers the electron density of the ring carbons, making the system generally resistant to electrophilic attack but susceptible to nucleophilic reactions. However, the substituents on 2-Cyclobutoxy-4,6-dimethylpyrimidine—a cyclobutoxy group and two methyl groups—are all electron-donating, which modulates these inherent properties.

Electrophilic Aromatic Substitution Potentials

Electrophilic aromatic substitution on an unsubstituted pyrimidine ring is a challenging reaction that requires harsh conditions. When it does occur, substitution is directed to the C-5 position, which is the least electron-deficient carbon atom. In this compound, the landscape for electrophilic attack is altered. The cyclobutoxy group at C-2 and the methyl groups at C-4 and C-6 are all electron-donating groups, which collectively increase the electron density of the ring, particularly at the C-5 position.

This electronic activation makes the C-5 position significantly more susceptible to electrophilic attack compared to unsubstituted pyrimidine. While specific experimental data on the electrophilic substitution of this compound is not extensively documented, it is predicted to undergo reactions such as nitration, halogenation, and Friedel-Crafts reactions at the C-5 position under milder conditions than pyrimidine itself. The general mechanism involves the attack of an electrophile (E+) on the C-5 carbon, forming a resonance-stabilized cationic intermediate (a sigma complex), followed by the loss of a proton to restore aromaticity.

Table 1: Predicted Electrophilic Aromatic Substitution Reactions at C-5

| Reaction | Reagent | Typical Conditions | Predicted Product |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | Moderate | 2-Cyclobutoxy-4,6-dimethyl-5-nitropyrimidine |

| Bromination | Br₂/FeBr₃ | Mild | 5-Bromo-2-cyclobutoxy-4,6-dimethylpyrimidine |

Nucleophilic Attack and Ring Transformations

The electron-deficient nature of the pyrimidine ring makes positions C-2, C-4, and C-6 susceptible to nucleophilic attack. echemi.comstackexchange.com In this compound, the C-4 and C-6 positions are occupied by methyl groups, which are not viable leaving groups. The C-2 position, however, is substituted with a cyclobutoxy group, which can function as a leaving group (as a cyclobutoxide ion). Consequently, the most probable site for nucleophilic aromatic substitution (SNAr) is the C-2 position.

Strong nucleophiles, such as amines, alkoxides, or thiolates, can displace the cyclobutoxy group. The reaction proceeds through a high-energy anionic intermediate known as a Meisenheimer complex, where the negative charge is delocalized onto the electronegative nitrogen atoms, stabilizing the intermediate. stackexchange.com

Beyond simple substitution, pyrimidine rings can undergo complete rearrangement or transformation upon reaction with certain strong nucleophiles. For instance, reactions of substituted pyrimidines with powerful nucleophiles like hydrazine (B178648) or hydroxylamine (B1172632) can lead to ring cleavage followed by recyclization to form different five-membered heterocyclic systems, such as pyrazoles and isoxazoles. wur.nlresearchgate.net For 4,6-dimethylpyrimidine (B31164), reaction with hydrazine has been shown to yield 3,5-dimethylpyrazole. researchgate.net By analogy, this compound could be expected to react similarly, with the specific pathway potentially involving the initial displacement of the cyclobutoxy group or a more complex ring-opening sequence. Quaternization of one of the ring nitrogens would further enhance the ring's susceptibility to nucleophilic attack and subsequent transformations. wur.nl

Transformations Involving the Cyclobutoxy Side Chain

The cyclobutoxy substituent introduces its own set of potential reactions, primarily centered on the ether linkage and the cyclobutyl ring itself.

Cleavage Reactions of the Ether Linkage

The ether bond connecting the cyclobutyl group to the pyrimidine ring is stable under neutral and basic conditions but can be cleaved under strong acidic conditions, typically in the presence of a good nucleophile. The reaction with hydrogen halides like HBr or HI is a classic method for ether cleavage. The mechanism depends on the structure of the groups attached to the oxygen.

The reaction begins with the protonation of the ether oxygen by the strong acid, converting the cyclobutoxy group into a good leaving group (cyclobutanol). A nucleophile (e.g., Br⁻ or I⁻) then attacks one of the adjacent carbons.

SN2 Pathway : If the nucleophile attacks the pyrimidine C-2 carbon, it would lead to 2-halo-4,6-dimethylpyrimidine and cyclobutanol (B46151). This pathway is generally favored for SNAr reactions on the electron-poor pyrimidine ring.

SN1 Pathway : Cleavage could also occur via the formation of a secondary cyclobutyl carbocation, which would then be attacked by the halide. This would yield 2-hydroxy-4,6-dimethylpyrimidine (or its tautomer, 4,6-dimethylpyrimidin-2(1H)-one) and a cyclobutyl halide.

The specific outcome would depend on the precise reaction conditions and the relative stability of the intermediates.

Modifications and Functionalization of the Cyclobutyl Ring

Direct functionalization of the cyclobutyl ring without affecting the more reactive pyrimidine core is challenging. Most reagents capable of reacting with the aliphatic cyclobutyl ring would likely react preferentially with the heterocyclic system. However, under specific conditions, such as free-radical reactions, modification of the cyclobutyl ring could be envisioned. For example, free-radical bromination using N-bromosuccinimide (NBS) under UV irradiation could potentially introduce a bromine atom onto the cyclobutyl ring. Subsequent elimination or substitution reactions could then be used to introduce further functionality. It is important to note that such transformations are hypothetical in this context and would require carefully controlled conditions to avoid competing reactions on the pyrimidine ring.

Reactivity of the Methyl Groups at the 4- and 6-Positions of the Pyrimidine Ring

The methyl groups at the C-4 and C-6 positions of the pyrimidine ring are not simple alkyl substituents. Due to the electron-withdrawing effect of the two ring nitrogen atoms, the protons on these methyl groups are significantly more acidic than those of a typical alkyl group on an aromatic ring (e.g., toluene). Their acidity is enhanced because the resulting carbanion is stabilized by resonance, with the negative charge delocalized onto the ring nitrogens. stackexchange.com

This "active" nature of the methyl groups allows them to participate in base-catalyzed condensation reactions, similar to the alpha-protons of a ketone. stackexchange.com For instance, in the presence of a suitable base, one of the methyl groups can be deprotonated to form a nucleophilic carbanion. This nucleophile can then attack an electrophile, such as the carbonyl carbon of an aldehyde (e.g., benzaldehyde), in an aldol-type condensation reaction. Subsequent dehydration would lead to the formation of a styryl-like substituent at the 4- or 6-position of the pyrimidine ring. stackexchange.com

Table 2: Representative Condensation Reaction

| Reactants | Catalyst/Conditions | Intermediate | Product |

|---|

This reactivity provides a valuable pathway for the elaboration and functionalization of the pyrimidine scaffold, allowing for the extension of the carbon skeleton at the 4- and 6-positions.

Acid-Catalyzed Condensation Reactions at Active Methyl Positions

The methyl groups at the C-4 and C-6 positions of the pyrimidine ring are "active" due to the electron-withdrawing effect of the ring nitrogens. This activity facilitates their participation in acid-catalyzed condensation reactions, most notably with aldehydes and ketones, in a process analogous to an aldol (B89426) condensation. Under acidic conditions, the reaction typically proceeds through the enol or enol-like tautomer of the pyrimidine, which acts as a nucleophile.

A primary example of this reactivity is the condensation with aromatic aldehydes to form styryl derivatives. This transformation is a key step in the synthesis of various functionalized pyrimidines. The reaction involves the attack of the active methyl group on the carbonyl carbon of the aldehyde, followed by dehydration to yield a carbon-carbon double bond, extending the conjugation of the system.

For instance, the reaction of a 4,6-dimethylpyrimidine derivative with a substituted benzaldehyde (B42025) in the presence of an acid catalyst, such as trifluoroacetic acid (TFA), in a suitable solvent like water, can lead to the formation of (E,E)-4,6-bis(styryl)-pyrimidines. This type of reaction is not only a testament to the reactivity of the methyl groups but also a versatile method for synthesizing extended π-systems with potential applications in materials science and medicinal chemistry.

| Reactant | Aldehyde | Catalyst/Conditions | Product |

|---|---|---|---|

| 4,6-dimethylpyrimidine (analog) | Aromatic Aldehyde | TFA, Water | (E,E)-4,6-bis(styryl)pyrimidine derivative |

Base-Mediated Transformations of the Methyl Groups

In the presence of a strong base, the active methyl groups of this compound can be deprotonated to form a carbanion. This nucleophilic species can then react with various electrophiles, allowing for the elongation and functionalization of the methyl side chains.

Alkylation and Acylation:

While specific examples for the direct base-mediated alkylation or acylation of the methyl groups on a 2-alkoxy-4,6-dimethylpyrimidine are not extensively documented in publicly available literature, the general reactivity of such systems suggests that these transformations are feasible. The use of a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA) or sodium hydride (NaH), would be expected to generate the corresponding pyrimidinylmethanide. Subsequent reaction with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) or an acyl chloride (e.g., acetyl chloride, benzoyl chloride) would lead to the corresponding extended alkyl or ketonic derivatives, respectively. The choice of base and reaction conditions would be crucial to avoid competing nucleophilic attack on the pyrimidine ring itself.

Claisen-like Condensation:

A well-documented base-mediated transformation is the Claisen-like condensation with esters. For example, 2,4,6-trimethylpyrimidine, a close analog, has been shown to condense with ethyl benzoate (B1203000) in the presence of a strong base to yield 2,6-dimethyl-4-phenacylpyrimidine. This reaction underscores the nucleophilic character of the deprotonated methyl group and its ability to participate in carbon-carbon bond-forming reactions with ester electrophiles. A similar reaction with this compound would be expected to yield the corresponding phenacyl or other acylmethyl derivatives.

| Transformation | Reagents | Expected Product |

|---|---|---|

| Alkylation | 1. Strong Base (e.g., LDA) 2. Alkyl Halide (R-X) | 4-Alkyl-2-cyclobutoxy-6-methylpyrimidine |

| Acylation | 1. Strong Base (e.g., LDA) 2. Acyl Chloride (RCOCl) | 4-Acylmethyl-2-cyclobutoxy-6-methylpyrimidine |

| Claisen-like Condensation | 1. Strong Base 2. Ester (R'COOEt) | 4-Acylmethyl-2-cyclobutoxy-6-methylpyrimidine |

Derivatization Strategies for Enhancing Molecular Complexity

Beyond the transformations of the active methyl groups, the this compound scaffold can be further elaborated through reactions targeting the pyrimidine ring itself. These strategies are pivotal for increasing molecular complexity and accessing a diverse range of derivatives.

Nucleophilic Aromatic Substitution (SNAr):

The 2-cyclobutoxy group can potentially act as a leaving group in nucleophilic aromatic substitution reactions, particularly if the pyrimidine ring is further activated or under forcing conditions. However, a more common strategy involves the use of a 2-halopyrimidine precursor. For instance, 2-chloro-4,6-dimethylpyrimidine (B132427) is a versatile intermediate that readily undergoes SNAr with a variety of nucleophiles. Amines, for example, can displace the chloride to form 2-aminopyrimidine (B69317) derivatives. This reaction is often facilitated by microwave irradiation, which can significantly reduce reaction times and improve yields.

Palladium-Catalyzed Cross-Coupling Reactions:

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are widely applicable to pyrimidine systems. Starting from a halogenated precursor, such as 2-chloro-4,6-dimethylpyrimidine, a variety of coupling partners can be introduced.

Suzuki-Miyaura Coupling: This reaction pairs the chloropyrimidine with a boronic acid or ester in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. This method is highly effective for introducing aryl and heteroaryl substituents at the 2-position. Microwave-assisted Suzuki couplings of 2,4-dichloropyrimidines have been shown to be highly efficient, providing a rapid route to substituted pyrimidines. semanticscholar.org

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with the chloropyrimidine, catalyzed by palladium and a copper(I) co-catalyst, to introduce an alkynyl substituent. This is a valuable method for the synthesis of conjugated enynes and arylalkynes. wikipedia.orgorganic-chemistry.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the coupling of amines with the chloropyrimidine to form C-N bonds. It is a highly versatile method that accommodates a wide range of amine coupling partners and has largely superseded harsher, classical methods for the synthesis of aryl amines. wikipedia.org

These derivatization strategies, particularly when used in combination, allow for the systematic modification of the this compound scaffold, enabling the exploration of structure-activity relationships and the development of novel compounds with tailored properties.

| Reaction Type | Precursor | Coupling Partner | Catalyst/Conditions | Product Type |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | 2-Chloro-4,6-dimethylpyrimidine | Ar-B(OH)2 | Pd catalyst, Base | 2-Aryl-4,6-dimethylpyrimidine |

| Sonogashira Coupling | 2-Chloro-4,6-dimethylpyrimidine | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base | 2-Alkynyl-4,6-dimethylpyrimidine |

| Buchwald-Hartwig Amination | 2-Chloro-4,6-dimethylpyrimidine | Amine (R2NH) | Pd catalyst, Base | 2-Amino-4,6-dimethylpyrimidine |

| Nucleophilic Aromatic Substitution | 2-Chloro-4,6-dimethylpyrimidine | Nucleophile (e.g., RNH2) | Heat or Microwave | 2-Substituted-4,6-dimethylpyrimidine |

Spectroscopic Characterization and Structural Elucidation of 2 Cyclobutoxy 4,6 Dimethylpyrimidine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis of Chemical Shifts and Coupling Patterns

Proton (¹H) NMR spectroscopy provides information about the hydrogen atoms in a molecule. The chemical shift (δ) of a proton is influenced by its local electronic environment. Electron-withdrawing groups tend to shift signals to a higher frequency (downfield), while electron-donating groups cause an upfield shift. Spin-spin coupling between adjacent non-equivalent protons results in the splitting of signals, with the coupling constant (J) providing information about the number of bonds and the dihedral angle between the coupled protons.

For 2-Cyclobutoxy-4,6-dimethylpyrimidine, the predicted ¹H NMR spectrum would exhibit distinct signals corresponding to the protons of the pyrimidine (B1678525) ring, the methyl groups, and the cyclobutoxy substituent.

Pyrimidine Ring Proton (H-5): The lone proton on the pyrimidine ring is expected to appear as a singlet in the aromatic region, likely around δ 6.5-7.0 ppm. The exact chemical shift would be influenced by the electron-donating nature of the cyclobutoxy group.

Methyl Protons (C4-CH₃ and C6-CH₃): The two methyl groups at positions 4 and 6 of the pyrimidine ring are chemically equivalent and are expected to produce a sharp singlet, integrating to six protons. This signal is anticipated in the upfield region, around δ 2.0-2.5 ppm.

Cyclobutoxy Protons: The cyclobutoxy group would give rise to a more complex set of signals.

The proton on the carbon attached to the oxygen atom (OCH) is expected to be the most downfield of the cyclobutyl protons, likely appearing as a multiplet around δ 4.5-5.0 ppm due to coupling with the adjacent methylene (B1212753) protons.

The protons on the two methylene groups (CH₂) adjacent to the OCH group would likely appear as multiplets in the range of δ 2.0-2.5 ppm.

The single methylene group (CH₂) furthest from the oxygen atom is predicted to have a signal at the most upfield position of the cyclobutyl protons, likely in the range of δ 1.5-2.0 ppm, also as a multiplet.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-5 (pyrimidine) | 6.70 | s (singlet) | 1H |

| C4-CH₃, C6-CH₃ | 2.30 | s (singlet) | 6H |

| OCH (cyclobutyl) | 4.80 | m (multiplet) | 1H |

| OCH-CH ₂ (cyclobutyl) | 2.40 | m (multiplet) | 4H |

| CH ₂ (cyclobutyl) | 1.80 | m (multiplet) | 2H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in a molecule gives a distinct signal, and the chemical shift is indicative of its bonding and electronic environment.

In the predicted ¹³C NMR spectrum of this compound:

Pyrimidine Ring Carbons: The carbon atoms of the pyrimidine ring are expected to resonate in the downfield region. The carbon atom attached to the oxygen (C-2) would be significantly deshielded, with a predicted chemical shift in the range of δ 160-170 ppm. The methyl-substituted carbons (C-4 and C-6) are also expected in a similar downfield region. The C-5 carbon would likely appear at a more upfield position compared to the other ring carbons, around δ 110-120 ppm.

Methyl Carbons: The two equivalent methyl carbons would produce a single signal in the upfield region, typically around δ 20-25 ppm.

Cyclobutoxy Carbons: The carbon atom bonded to the oxygen (OCH) is expected to be the most downfield of the cyclobutyl carbons, with a predicted chemical shift of approximately δ 70-80 ppm. The methylene carbons (CH₂) of the cyclobutyl ring are expected to appear in the upfield region, with the carbons adjacent to the OCH group resonating around δ 30-35 ppm and the carbon furthest from the oxygen appearing at a slightly more upfield position.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 (pyrimidine) | 165.0 |

| C-4, C-6 (pyrimidine) | 168.0 |

| C-5 (pyrimidine) | 115.0 |

| C4-C H₃, C6-C H₃ | 24.0 |

| OC H (cyclobutyl) | 75.0 |

| OCH-C H₂ (cyclobutyl) | 32.0 |

| C H₂ (cyclobutyl) | 15.0 |

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Structural Assignment

Two-dimensional (2D) NMR techniques are invaluable for unambiguously assigning the signals observed in 1D NMR spectra and for confirming the connectivity of atoms within a molecule.

COSY (Correlation Spectroscopy): A COSY experiment would reveal correlations between protons that are coupled to each other, typically over two or three bonds. For this compound, this would be most informative for the cyclobutoxy group, showing correlations between the OCH proton and the adjacent methylene protons, as well as between the different methylene protons of the cyclobutyl ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates the signals of protons directly attached to carbon atoms. This would allow for the definitive assignment of each proton signal to its corresponding carbon signal. For example, the singlet at δ 6.70 ppm in the ¹H NMR spectrum would correlate with the carbon signal at δ 115.0 ppm in the ¹³C NMR spectrum, confirming their assignment to H-5 and C-5 of the pyrimidine ring, respectively.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for establishing connectivity across quaternary carbons and heteroatoms. Key expected HMBC correlations for this compound would include:

Correlations from the methyl protons (C4-CH₃, C6-CH₃) to the C-4/C-6 and C-5 carbons of the pyrimidine ring.

A correlation from the OCH proton of the cyclobutoxy group to the C-2 carbon of the pyrimidine ring, confirming the attachment of the cyclobutoxy group at this position.

Correlations from the pyrimidine H-5 proton to the C-4 and C-6 carbons.

Mass Spectrometry (MS) Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

Electron Ionization (EI) and Electrospray Ionization (ESI) Mass Spectrometry for Molecular Ion Detection

Electron Ionization (EI): In EI-MS, the sample is bombarded with high-energy electrons, which typically causes extensive fragmentation. The molecular ion peak (M⁺˙) for this compound would be expected at an m/z corresponding to its molecular weight. However, due to the potential for fragmentation, this peak may be of low intensity.

Electrospray Ionization (ESI): ESI is a softer ionization technique that is less likely to cause fragmentation. In positive ion mode ESI-MS, the compound would likely be detected as the protonated molecule, [M+H]⁺, which would appear at an m/z value one unit higher than the molecular weight of the neutral molecule. This technique would be ideal for confirming the molecular weight of this compound.

Fragmentation Pattern Analysis for Structural Information

The fragmentation pattern observed in a mass spectrum provides a fingerprint of the molecule's structure. For this compound, the following fragmentation pathways are plausible under EI conditions:

Loss of the Cyclobutyl Group: A common fragmentation pathway for ethers is the cleavage of the C-O bond. This could lead to the loss of a cyclobutyl radical, resulting in a prominent fragment ion corresponding to the 2-oxy-4,6-dimethylpyrimidine cation.

Loss of Ethene from the Cyclobutyl Ring: Cyclobutyl compounds can undergo fragmentation via the loss of ethene (C₂H₄), leading to a fragment ion with a mass 28 units lower than the parent ion.

Cleavage of the Pyrimidine Ring: The pyrimidine ring itself can undergo characteristic fragmentation, often involving the loss of HCN or methyl radicals.

Alpha-Cleavage: Cleavage of the bond alpha to the oxygen atom within the cyclobutoxy group could also occur.

Predicted Major Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment Structure | Fragmentation Pathway |

| 192 | [M]⁺˙ (Molecular Ion) | - |

| 164 | [M - C₂H₄]⁺˙ | Loss of ethene from the cyclobutyl ring |

| 137 | [M - C₄H₇]⁺ | Loss of the cyclobutyl radical |

| 123 | [4,6-dimethylpyrimidin-2-ol]⁺˙ | Cleavage of the O-cyclobutyl bond with hydrogen rearrangement |

| 108 | [4,6-dimethylpyrimidine]⁺˙ | Loss of the cyclobutoxy radical |

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Determination

High-Resolution Mass Spectrometry is a powerful technique for determining the precise elemental composition of a molecule by providing a highly accurate mass-to-charge ratio (m/z). For this compound (molecular formula: C₁₀H₁₄N₂O), HRMS would be expected to yield a molecular ion peak [M+H]⁺ with a specific m/z value. This precise measurement allows for the confident determination of the molecular formula, distinguishing it from other potential isobaric compounds.

Based on its chemical formula, the theoretical exact mass of the protonated molecule can be calculated. Experimental determination of this value with a high degree of accuracy would serve as primary evidence for the compound's identity.

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound

| Parameter | Predicted Value |

| Molecular Formula | C₁₀H₁₄N₂O |

| Theoretical Exact Mass | 178.1106 |

| Predicted [M+H]⁺ Ion | 179.1184 |

Note: This data is theoretical and requires experimental verification.

Infrared (IR) Spectroscopy for Identification of Characteristic Functional Groups

Infrared (IR) spectroscopy is an essential tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrational modes of specific bonds. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its key structural features: the pyrimidine ring, the cyclobutoxy group, and the methyl substituents.

Key expected vibrational frequencies include C-H stretching from the methyl and cyclobutyl groups, C=N and C=C stretching vibrations characteristic of the pyrimidine ring, and the C-O-C stretching of the ether linkage. The precise wavenumbers of these absorptions can provide insights into the molecular structure and bonding environment.

Table 2: Predicted Characteristic Infrared Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibrational Mode |

| Aromatic C-H | 3100-3000 | Stretching |

| Aliphatic C-H | 2980-2850 | Stretching |

| C=N (pyrimidine ring) | 1600-1550 | Stretching |

| C=C (pyrimidine ring) | 1580-1450 | Stretching |

| C-O (ether) | 1250-1050 | Asymmetric Stretching |

| C-H (methyl) | 1460-1440 | Bending |

Note: These are predicted values based on typical ranges for these functional groups and may vary in an experimental spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophoric Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of UV and visible light. The pyrimidine ring in this compound acts as a chromophore, the part of the molecule responsible for absorbing light. The absorption maxima (λmax) in the UV-Vis spectrum correspond to the energy required to promote electrons from lower energy molecular orbitals to higher energy ones, typically π → π* and n → π* transitions in heterocyclic aromatic compounds.

The position and intensity of these absorption bands are influenced by the substituents on the pyrimidine ring. The cyclobutoxy and dimethyl groups, being electron-donating, are expected to cause a bathochromic (red) shift in the λmax compared to the unsubstituted pyrimidine.

Table 3: Predicted Ultraviolet-Visible Spectroscopic Data for this compound

| Transition Type | Predicted λmax (nm) | Chromophore |

| π → π | 250 - 280 | Pyrimidine Ring |

| n → π | 300 - 330 | Pyrimidine Ring |

Note: Predicted values are based on the analysis of similar pyrimidine derivatives and are subject to experimental confirmation.

Theoretical and Computational Investigations of 2 Cyclobutoxy 4,6 Dimethylpyrimidine

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental to understanding the electronic behavior of molecules like 2-Cyclobutoxy-4,6-dimethylpyrimidine. A key aspect of these calculations is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap (EGAP), is a critical indicator of molecular stability and reactivity. nih.gov A larger energy gap generally implies higher stability and lower chemical reactivity. nih.gov

For pyrimidine-based compounds, these calculations can predict regions of the molecule susceptible to electrophilic or nucleophilic attack. The Molecular Electrostatic Potential (MEP) surface is another valuable tool, which maps the electrostatic potential onto the electron density surface. This map visually identifies electron-rich sites (potential for electrophilic attack) and electron-poor sites (potential for nucleophilic attack). nih.govresearchgate.net For instance, in related pyrimidine (B1678525) structures, the nitrogen atoms of the pyrimidine ring are typically electron-rich regions. researchgate.net

Table 1: Illustrative Quantum Chemical Parameters for a Pyrimidine Derivative This table presents typical parameters that would be calculated for this compound, based on studies of analogous compounds. The values are representative.

| Parameter | Description | Representative Value |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 eV |

| Energy Gap (EGAP) | Difference between ELUMO and EHOMO | 5.3 eV |

| Ionization Potential (I) | Energy required to remove an electron | 6.5 eV |

| Electron Affinity (A) | Energy released when an electron is added | 1.2 eV |

| Electronegativity (χ) | Tendency to attract electrons | 3.85 eV |

| Hardness (η) | Resistance to change in electron distribution | 2.65 eV |

Density Functional Theory (DFT) Studies for Optimized Geometries and Energetics

Density Functional Theory (DFT) is a powerful and widely used computational method for predicting the three-dimensional structure of molecules. nih.gov For a molecule like this compound, DFT calculations, often using the B3LYP functional with a basis set like 6-31G(d,p) or 6-311++G(d,p), would be employed to find the lowest energy conformation (the optimized geometry). plu.mxnih.govresearchgate.net

Table 2: Predicted Optimized Geometric Parameters for this compound This table shows a hypothetical but realistic set of optimized geometric parameters that would be expected from a DFT/B3LYP calculation.

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C2-O (ether) | 1.35 Å |

| O-C (cyclobutyl) | 1.44 Å | |

| N1-C2 | 1.34 Å | |

| C4-C5 | 1.39 Å | |

| C4-CH3 | 1.51 Å | |

| Bond Angle | N1-C2-N3 | 126.5° |

| C2-O-C (cyclobutyl) | 118.0° | |

| C5-C4-CH3 | 122.0° | |

| Dihedral Angle | N3-C2-O-C (cyclobutyl) | 178.5° |

Conformational Analysis of the Cyclobutoxy Moiety and its Influence on Molecular Geometry

The cyclobutoxy group is a defining feature of this molecule. Unlike five- or six-membered rings, the cyclobutane (B1203170) ring is subject to significant angle and torsional strain. libretexts.org To alleviate this strain, cyclobutane adopts a non-planar, puckered or "butterfly" conformation. libretexts.orgmaricopa.edu In this conformation, one carbon atom is out of the plane of the other three. youtube.com

Prediction of Spectroscopic Properties through Computational Methods

Computational chemistry is an invaluable tool for predicting and interpreting spectroscopic data. rsc.org Using the optimized geometry from DFT calculations, properties like infrared (IR) vibrational frequencies and Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated. nih.govnih.gov

IR Spectroscopy: Theoretical calculations can predict the vibrational frequencies corresponding to different bond stretches and bends within the molecule. Comparing a calculated IR spectrum with an experimental one helps in assigning specific peaks to functional groups, confirming the molecular structure. mdpi.com

NMR Spectroscopy: 1H and 13C NMR chemical shifts can be computed with high accuracy. These theoretical values are benchmarked against experimental data to aid in the complete assignment of all proton and carbon signals in the molecule. nih.gov

This correlation between theoretical and experimental spectra is a cornerstone of modern chemical characterization. dntb.gov.ua

Table 3: Illustrative Comparison of Predicted vs. Experimental Spectroscopic Data This table provides a representative example of how computational data is used to validate experimental findings for a molecule like this compound.

| Nucleus | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) | Assignment |

| 1H | 6.75 | 6.71 | H5 (pyrimidine ring) |

| 5.10 | 5.05 | CH (cyclobutoxy, adjacent to O) | |

| 2.45 | 2.42 | CH3 (at C4/C6) | |

| 13C | 170.1 | 169.8 | C4/C6 |

| 165.5 | 165.2 | C2 | |

| 110.2 | 109.9 | C5 | |

| 75.8 | 75.5 | CH (cyclobutoxy, adjacent to O) | |

| 24.1 | 23.9 | CH3 |

Mechanistic Studies of Key Reactions and Transition State Characterization

Theoretical methods are pivotal for investigating the mechanisms of chemical reactions. For this compound, this could involve studying reactions such as nucleophilic aromatic substitution at the pyrimidine ring or transformations involving the ether linkage.

Computational mechanistic studies involve mapping the potential energy surface of a reaction. This is done by calculating the energies of reactants, intermediates, transition states, and products. The transition state is the highest energy point along the reaction coordinate and is critical for determining the reaction rate. By characterizing the geometry of the transition state and calculating its energy (the activation energy), chemists can gain deep insights into how a reaction proceeds. researchgate.netorganic-chemistry.org For pyrimidine systems, DFT has been successfully used to elucidate mechanisms for cross-coupling reactions and ring transformations, identifying key steps like oxidative addition, transmetallation, and reductive elimination in catalytic cycles. researchgate.netwur.nl

Synthetic Utility and Advanced Applications of 2 Cyclobutoxy 4,6 Dimethylpyrimidine in Chemical Synthesis

As a Versatile Building Block for Complex Heterocyclic Architectures

2-Cyclobutoxy-4,6-dimethylpyrimidine serves as a valuable starting material for the synthesis of more elaborate molecular structures. Its utility stems from the reactivity of the pyrimidine (B1678525) ring and the influence of its substituents on that reactivity.

The 4,6-dimethylpyrimidine (B31164) ring in this compound is amenable to a variety of functionalization reactions. The electron-deficient nature of the pyrimidine ring, a consequence of the two nitrogen atoms, facilitates several types of transformations.

C-H Functionalization:

Direct C-H functionalization has become a powerful tool in organic synthesis for forging new carbon-carbon and carbon-heteroatom bonds with high atom economy. thieme-connect.com For this compound, the C-5 position is a prime target for such reactions. Transition-metal-catalyzed methods, particularly those employing palladium, have been successfully used for the C-H arylation, iodination, and acetoxylation of pyrimidine derivatives. acs.org For instance, a palladium-catalyzed C-H activation could be envisioned to introduce aryl or other functional groups at the C-5 position of the pyrimidine ring. acs.org

Cross-Coupling Reactions:

The introduction of a leaving group, such as a halogen, onto the pyrimidine ring opens the door to a wide range of cross-coupling reactions. Methodologies like the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings are instrumental in creating structurally diverse pyrimidine derivatives. researchgate.netnih.gov For example, if this compound were to be halogenated at the C-5 position, it could then undergo a Suzuki-Miyaura coupling with an arylboronic acid to introduce a new aryl substituent. One-pot, regioselective double Suzuki couplings have also been developed for dichloropyrimidines, showcasing the potential for multiple functionalizations. nih.gov

Nucleophilic Aromatic Substitution:

The alkoxy group at the C-2 position can potentially be displaced by a strong nucleophile under certain conditions, although the C-4 and C-6 positions are generally more activated towards nucleophilic attack in pyrimidines. stackexchange.com The reactivity towards nucleophilic substitution is highly dependent on the reaction conditions and the nature of the nucleophile. For instance, in related 2-substituted-4-chloropyrimidines, nucleophilic attack preferentially occurs at the C-4 position. wuxiapptec.com

A summary of potential functionalization reactions is presented in the table below:

| Reaction Type | Position | Reagents and Conditions | Potential Product |

| C-H Arylation | C-5 | Pd(OAc)₂, Aryl Halide, Oxidant | 5-Aryl-2-cyclobutoxy-4,6-dimethylpyrimidine |

| C-H Iodination | C-5 | Pd(OAc)₂, NIS | 2-Cyclobutoxy-5-iodo-4,6-dimethylpyrimidine |

| Suzuki-Miyaura Coupling | C-5 (after iodination) | Arylboronic acid, Pd catalyst, Base | 5-Aryl-2-cyclobutoxy-4,6-dimethylpyrimidine |

| Nucleophilic Substitution | C-2 | Strong Nucleophile (e.g., R₂NH) | 2-(Dialkylamino)-4,6-dimethylpyrimidine |

The functionalized derivatives of this compound can be incorporated into longer synthetic sequences to construct complex heterocyclic systems. The pyrimidine core can serve as a scaffold upon which other rings can be fused.

For example, a strategy of deconstruction and reconstruction can be employed where the pyrimidine ring is opened to form an intermediate that can then be cyclized in a different manner to yield novel heterocyclic structures. nih.gov This approach allows for significant diversification of the original pyrimidine core.

Furthermore, pyrimidine derivatives are key intermediates in the synthesis of fused heterocyclic systems like pyrrolo[3,2-d]pyrimidines and pyridopyrimidines, which are prevalent in medicinal chemistry. acs.orgnih.gov By analogy, appropriately functionalized this compound could be a precursor to novel fused systems with potential biological activity.

Role in the Development of Novel Chemical Reagents and Catalysts

While not extensively documented for this specific compound, pyrimidine derivatives, in general, have found applications as ligands in catalysis. The nitrogen atoms in the pyrimidine ring can coordinate to metal centers, influencing the catalytic activity and selectivity of the metal complex. Pyridine and pyrimidine sulfinates, for instance, have been used in Suzuki-Miyaura cross-coupling reactions as alternatives to boronic acids. tcichemicals.com

Given its structure, this compound could potentially act as a ligand for transition metals. The steric bulk of the cyclobutoxy group could impart specific selectivity in catalytic transformations. Further research would be needed to explore its efficacy as a ligand in various catalytic reactions.

Potential Contributions to Materials Science and Supramolecular Chemistry

Pyrimidine derivatives have shown promise in the field of materials science, particularly in the development of liquid crystals, organic semiconductors, and light-emitting materials. thieme-connect.com The rigid, planar structure of the pyrimidine ring, combined with the potential for π-π stacking interactions, makes it an attractive component for such materials.

In supramolecular chemistry, the nitrogen atoms of the pyrimidine ring can act as hydrogen bond acceptors, enabling the formation of well-defined supramolecular assemblies. acs.org The interplay of hydrogen bonding and π-π stacking can lead to the formation of complex, self-assembled structures with interesting properties. The 4,6-dimethyl groups and the cyclobutoxy substituent on this compound would influence the packing and intermolecular interactions in the solid state, potentially leading to novel crystal structures and material properties.

Q & A

Q. What role does the cyclobutoxy group play in modulating solubility and bioavailability in drug design?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.